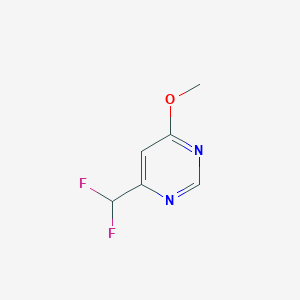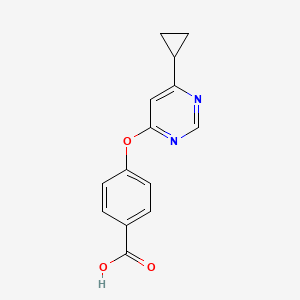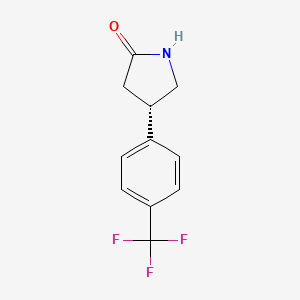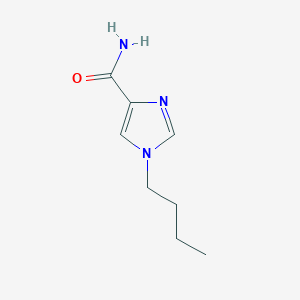
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-フルオロフェニル)-2-(ピペリジン-3-イルオキシ)アセトアミドは、その独自の構造特性と潜在的な用途により、さまざまな科学分野で注目を集めている化学化合物です。この化合物は、フルオロフェニル基、ピペリジン-3-イルオキシ部分、およびアセトアミド官能基を特徴としており、これらが組み合わさって、研究や産業における独自の化学的挙動と潜在的な有用性に貢献しています。
2. 製法
合成経路と反応条件
2-(3-フルオロフェニル)-2-(ピペリジン-3-イルオキシ)アセトアミドの合成は、通常、以下の手順を伴います。
ピペリジン-3-イルオキシ中間体の形成: 最初のステップは、ピペリジン-3-イルオキシ中間体の調製を伴います。これは、ピペリジンを適切なアルキル化剤と塩基性条件下で反応させることで達成できます。
3-フルオロフェニルアセテートとのカップリング: 次に、ピペリジン-3-イルオキシ中間体を、適切な触媒(例えば、パラジウム系触媒)の存在下で3-フルオロフェニルアセテートとカップリングさせて、目的の生成物を形成します。
アミド化: 最後のステップは、カップリングされた生成物をアミド化して、アセトアミド官能基を導入することです。これは、アンモニアやアミン誘導体などのアミン源を、適切な反応条件下で使用する事で達成できます。
工業生産方法
工業的な設定では、2-(3-フルオロフェニル)-2-(ピペリジン-3-イルオキシ)アセトアミドの生産は、収率と効率を高めるために、より高い温度と圧力などの最適化された反応条件を伴う可能性があります。さらに、連続フローリアクターと自動化システムを導入することで、合成プロセスを合理化し、製品の品質を安定させることができます。
3. 化学反応の分析
反応の種類
2-(3-フルオロフェニル)-2-(ピペリジン-3-イルオキシ)アセトアミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化して、対応する酸化生成物を形成できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、還元反応を実施して、還元された誘導体を生成できます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に参加できます。置換反応の一般的な試薬には、ハロゲンと求核剤があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤を、酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤を、無水条件下で使用します。
置換: ハロゲン、求核剤、およびその他の置換基を、適切な溶媒と温度条件下で使用します。
生成される主な生成物
酸化: 追加の酸素含有官能基を持つ酸化された誘導体。
還元: 酸素含有官能基が少ない還元された誘導体。
置換: 既存の官能基を新しい官能基で置換した置換された誘導体。
4. 科学研究への応用
2-(3-フルオロフェニル)-2-(ピペリジン-3-イルオキシ)アセトアミドは、以下を含む幅広い科学研究への応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 生物学的標的や経路との相互作用など、その潜在的な生物活性を調査しています。
医学: 新しい薬物や治療法の開発における潜在的な治療応用を調査しています。
産業: 特定の特性を持つ特殊化学品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide typically involves the following steps:
Formation of the Piperidin-3-yloxy Intermediate: The initial step involves the preparation of the piperidin-3-yloxy intermediate. This can be achieved by reacting piperidine with an appropriate alkylating agent under basic conditions.
Coupling with 3-Fluorophenyl Acetate: The piperidin-3-yloxy intermediate is then coupled with 3-fluorophenyl acetate in the presence of a suitable catalyst, such as a palladium-based catalyst, to form the desired product.
Amidation: The final step involves the amidation of the coupled product to introduce the acetamide functional group. This can be achieved using an amine source, such as ammonia or an amine derivative, under appropriate reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to enhance yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to streamline the synthesis process and ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with biological targets and pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
2-(3-フルオロフェニル)-2-(ピペリジン-3-イルオキシ)アセトアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、受容体や酵素に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
6. 類似の化合物との比較
類似の化合物
2-(3-クロロフェニル)-2-(ピペリジン-3-イルオキシ)アセトアミド: フッ素原子の代わりに塩素原子を持つ類似の構造。
2-(3-ブロモフェニル)-2-(ピペリジン-3-イルオキシ)アセトアミド: フッ素原子の代わりに臭素原子を持つ類似の構造。
2-(3-メチルフェニル)-2-(ピペリジン-3-イルオキシ)アセトアミド: フッ素原子の代わりにメチル基を持つ類似の構造。
独自性
2-(3-フルオロフェニル)-2-(ピペリジン-3-イルオキシ)アセトアミドは、フッ素原子の存在によりユニークです。フッ素原子は、その化学反応性、生物活性、物理的特性に影響を与える可能性があります。フッ素原子は、化合物の安定性、親油性、および特定の分子標的との相互作用能力を高めることができ、さまざまな研究および産業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide: Similar structure with a chlorine atom instead of a fluorine atom.
2-(3-Bromophenyl)-2-(piperidin-3-yloxy)acetamide: Similar structure with a bromine atom instead of a fluorine atom.
2-(3-Methylphenyl)-2-(piperidin-3-yloxy)acetamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
2-(3-Fluorophenyl)-2-(piperidin-3-yloxy)acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H17FN2O2 |
|---|---|
分子量 |
252.28 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-2-piperidin-3-yloxyacetamide |
InChI |
InChI=1S/C13H17FN2O2/c14-10-4-1-3-9(7-10)12(13(15)17)18-11-5-2-6-16-8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H2,15,17) |
InChIキー |
MLAQZLDTZUHNKE-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)OC(C2=CC(=CC=C2)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid](/img/structure/B11795145.png)
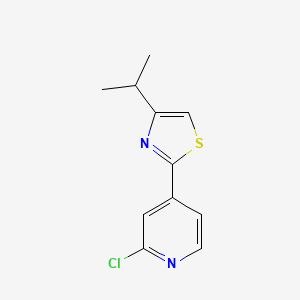
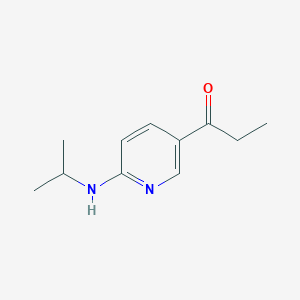

![4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine](/img/structure/B11795159.png)




